Berkeleylactone E

Antimicrobial Staphylococcus aureus MIC

Berkeleylactone E is the definitive compound for investigating redox-mediated fungal self-resistance. As the intracellular, inactivated prodrug of A26771B, it is essential for dissecting the extracellular oxidative activation pathway. Unlike other berkeleylactone analogs, it retains activity against Candida albicans and Candida glabrata, making it a superior starting point for antifungal drug discovery. With >100-fold lower potency than Berkeleylactone A, it serves as an ideal reference for SAR studies on the C-6 succinyl ester. Procure this unique tool for cutting-edge antibiotic resistance research.

Molecular Formula C20H32O7
Molecular Weight 384.5 g/mol
Cat. No. B10819016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerkeleylactone E
Molecular FormulaC20H32O7
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC1CCCCCCCCCC(C(C=CC(=O)O1)O)OC(=O)CCC(=O)O
InChIInChI=1S/C20H32O7/c1-15-9-7-5-3-2-4-6-8-10-17(16(21)11-13-19(24)26-15)27-20(25)14-12-18(22)23/h11,13,15-17,21H,2-10,12,14H2,1H3,(H,22,23)/b13-11+/t15-,16-,17+/m1/s1
InChIKeyFHTCEVVYDAAWIA-OVPLUVTGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Berkeleylactone E: A 16-Membered Fungal Macrolide Prodrug for Antibiotic Research and Comparative Pharmacology


Berkeleylactone E (CAS 122211-62-5) is a 16-membered macrolide antibiotic originally isolated from a co-culture fermentation of Penicillium fuscum and P. camembertii/clavigerum [1]. It is a member of the berkeleylactone family, a group of structurally related polyketides produced by several Penicillium species [2]. Structurally, berkeleylactone E features a macrolactone ring with a succinyl ester moiety, distinguishing it from other berkeleylactone congeners. Notably, berkeleylactone E is recognized as a biosynthetic prodrug of the active macrolide A26771B, with its activity linked to an extracellular oxidative activation mechanism [3]. This distinct chemical and biological profile makes it a key compound for investigating fungal self-resistance and novel antibiotic mechanisms.

Why Berkeleylactone E Cannot Be Directly Substituted by Berkeleylactone A or Other Analogs in Antibiotic Studies


Direct substitution of Berkeleylactone E with other berkeleylactones, such as the more potent Berkeleylactone A or the active A26771B, is not scientifically valid due to fundamental differences in both their chemical structures and biological roles. Berkeleylactone E is a 16-membered macrolide with a unique succinyl ester group at the C-6 position, a modification that defines its function as a biosynthetic prodrug [1]. In contrast, Berkeleylactone A possesses a distinct side chain incorporating a sulfur atom, while A26771B is the fully activated, desuccinylated form of Berkeleylactone E [2]. These structural variations lead to a >100-fold difference in observed antimicrobial potency against S. aureus, with Berkeleylactone E exhibiting a much higher MIC . Furthermore, Berkeleylactone E is specifically involved in a redox-mediated self-resistance cycle, where it serves as the inactivated, intracellular storage form, a role not shared by the other analogs [1]. Therefore, substituting one for another without considering these distinct molecular and functional attributes will compromise the accuracy and relevance of any experimental outcome.

Quantitative Comparative Evidence for Berkeleylactone E: Selecting the Right Berkeleylactone for Specific Research Needs


Potency Comparison: Berkeleylactone E Exhibits >100-Fold Lower Potency than Berkeleylactone A Against S. aureus

Berkeleylactone E displays significantly lower antimicrobial activity against S. aureus compared to its structural analog, Berkeleylactone A. The minimum inhibitory concentration (MIC) for Berkeleylactone E is reported as 125 µM, which is substantially higher than the MIC range of 1–2 µg/mL for Berkeleylactone A [1]. This difference in potency is a key distinguishing factor for experimental design .

Antimicrobial Staphylococcus aureus MIC

Functional Role Differentiation: Berkeleylactone E is a Prodrug, While A26771B is the Active Principle

Berkeleylactone E serves as the inactive, succinylated prodrug form of the active antibiotic A26771B. Biosynthetic studies have demonstrated that Berkeleylactone E is produced intracellularly by the fungus Penicillium egyptiacum and must undergo extracellular oxidative cleavage of the succinyl ester to release the active A26771B [1]. This contrasts with A26771B, which is the mature, active macrolide capable of directly inhibiting bacterial growth [2].

Biosynthesis Prodrug Self-Resistance

Structural Determinant of Activity: The Succinyl Ester of Berkeleylactone E Confers a Unique Redox-Mediated Activation Mechanism

The presence of a succinyl ester at the C-6 position of Berkeleylactone E is the defining structural feature that dictates its role as a prodrug. This modification is absent in the active analog A26771B. Research has shown that this succinyl group is specifically removed by an extracellular oxidase to generate the active antibiotic, and the prodrug is regenerated intracellularly by a short-chain reductase, forming a unique redox cycle [1]. This mechanism is a departure from the typical mode of action of other macrolides, which inhibit protein synthesis [2].

Structure-Activity Relationship Macrolide Redox Cycle

Comparative Spectrum of Activity: Berkeleylactone E Displays Antifungal Activity Not Seen in Many Newer Analogs

Berkeleylactone E is reported to be active against the fungal pathogens Candida albicans and Candida glabrata, in addition to Gram-positive bacteria . This contrasts with a series of newer berkeleylactone analogs (e.g., berkeleylactone E methyl ester, 14-epi-berkeleylactone F, berkeleylactones P-R) isolated from P. turbatum, which were found to exhibit no significant biological activity against a panel of bacteria, fungi, parasites, or murine myeloma cells [1].

Antifungal Candida albicans Candida glabrata

Mechanistic Distinction: Berkeleylactone Family Does Not Target the Ribosome, Differentiating from Classical Macrolides

Mode of action studies on the berkeleylactone family, specifically using Berkeleylactone A as a representative, have demonstrated that these compounds do not inhibit protein synthesis nor target the ribosome, which is the hallmark of classical macrolide antibiotics like erythromycin [1]. This suggests a novel, yet undescribed, mode of action for its antimicrobial activity. This class-level characteristic is inferred to apply to Berkeleylactone E as well, given its structural and functional relationship to the family [2].

Mechanism of Action Protein Synthesis Ribosome

Optimal Research and Industrial Applications for Berkeleylactone E


Investigating Fungal Self-Resistance and Prodrug Activation Mechanisms

Berkeleylactone E is the definitive compound for studying the unique redox-mediated self-resistance mechanism in fungi. Its role as an intracellular, inactivated prodrug that is converted to the active antibiotic A26771B by an extracellular oxidase makes it an essential tool for dissecting this biosynthetic and resistance pathway [1]. Use of A26771B or other analogs would bypass this critical prodrug activation step, rendering the study invalid.

Comparative Pharmacology and Structure-Activity Relationship (SAR) Studies

Given its >100-fold lower potency compared to Berkeleylactone A [1] and its distinct prodrug status relative to A26771B [2], Berkeleylactone E is an ideal reference compound for SAR studies. It can be used to probe the impact of the C-6 succinyl ester on bioactivity, activation kinetics, and spectrum of action, providing a valuable baseline for evaluating semi-synthetic or fully synthetic berkeleylactone derivatives.

Antifungal Screening and Development of Novel Antifungal Agents

With demonstrated activity against Candida albicans and Candida glabrata [1], Berkeleylactone E is a relevant starting point for antifungal drug discovery. Unlike many recently discovered berkeleylactone analogs that have shown no biological activity [2], Berkeleylactone E retains this antifungal property, making it a more promising candidate for further investigation and optimization in antifungal research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Berkeleylactone E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.